5,6-Dichloro-2-methylhept-1-en-4-ol
Description
5,6-Dichloro-2-methylhept-1-en-4-ol is a chlorinated alkenol featuring a seven-carbon chain with a terminal double bond (C1–C2), a hydroxyl group at C4, methyl substitution at C2, and chlorine atoms at C5 and C5. This unique structure imparts distinct physicochemical properties, including polarity, steric hindrance, and reactivity influenced by the electron-withdrawing effects of chlorine.
Properties
CAS No. |
51107-32-5 |
|---|---|
Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
5,6-dichloro-2-methylhept-1-en-4-ol |
InChI |
InChI=1S/C8H14Cl2O/c1-5(2)4-7(11)8(10)6(3)9/h6-8,11H,1,4H2,2-3H3 |
InChI Key |
FVGHACNGTJVRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(CC(=C)C)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Differences Among Chlorinated Compounds
Electronic and Steric Effects
- Chlorine Substitution: The 5,6-dichloro configuration in the target compound may enhance electrophilicity at the double bond (C1–C2) compared to non-halogenated alkenols. This contrasts with 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, where chlorine atoms on the chromenone ring stabilize the conjugated system via resonance .
Physicochemical Properties
While direct data on the target compound’s solubility or melting point are unavailable, comparisons can be inferred:
- Polarity: The hydroxyl and chlorine groups increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., dichloromethane) relative to non-chlorinated analogues.
- Boiling Point: Dichloro substitution typically raises boiling points compared to mono-chlorinated or non-halogenated counterparts due to increased molecular weight and dipole interactions.
Reactivity and Stability
- Oxidation Sensitivity: The allylic alcohol (C4–OH adjacent to C1–C2 double bond) may render the compound prone to oxidation, similar to other alkenols. However, the methyl group at C2 could mitigate this by sterically shielding the hydroxyl.
- Acidity: The hydroxyl group’s acidity is likely higher than in non-chlorinated alkenols due to electron-withdrawing Cl atoms, analogous to the enhanced acidity observed in 6-amino-2-(2′-hydroxyphenyl)benzoxazole derivatives .
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